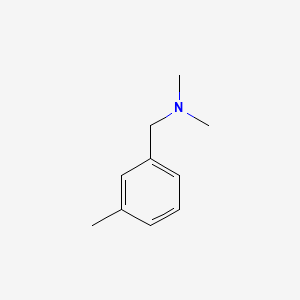
DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride is a chemical compound with the molecular formula C14H23NO2Si·HCl and a molecular weight of 301.93 g/mol . This compound is a derivative of phenylglycine, an amino acid, and is often used in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride typically involves the esterification of phenylglycine with 3-trimethylsilylpropyl alcohol in the presence of hydrochloric acid . The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of phenylglycine ketone or carboxylic acid derivatives.
Reduction: Formation of phenylglycine alcohol derivatives.
Substitution: Formation of various substituted phenylglycine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- DL-2-Phenylglycine methyl ester hydrochloride
- DL-3-Phenyl-3-aminopropionic acid
- DL-4-Phenyl-4-aminobutyric acid
- DL-Phenylalanine
- DL-4-Phenyl-2-aminobutyric acid
Uniqueness
DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of complex organic molecules and in pharmaceutical research.
Propiedades
| 58568-03-9 | |
Fórmula molecular |
C14H24ClNO2Si |
Peso molecular |
301.88 g/mol |
Nombre IUPAC |
[2-oxo-1-phenyl-2-(3-trimethylsilylpropoxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C14H23NO2Si.ClH/c1-18(2,3)11-7-10-17-14(16)13(15)12-8-5-4-6-9-12;/h4-6,8-9,13H,7,10-11,15H2,1-3H3;1H |
Clave InChI |
FWXCASNQFZCVKE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)



![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)


